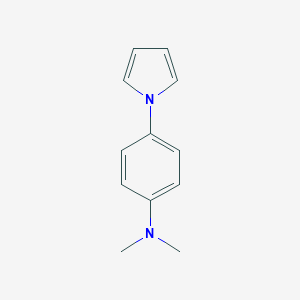

N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline

Description

Properties

IUPAC Name |

N,N-dimethyl-4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-13(2)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGDNRSFVHWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198482 | |

| Record name | N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663137 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5044-40-6 | |

| Record name | N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC116801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-4-(1H-PYRROL-1-YL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0SH2K7V5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Protocol

A mixture of 4-iodo-N,N-dimethylaniline (5 mmol), pyrrole (6 mmol), copper(I) iodide (10 mol%), and N,N'-dimethylethylenediamine (DMEDA) (20 mol%) is refluxed in dimethylformamide (DMF) at 110°C under argon for 24 hours. Post-reaction workup includes extraction with ethyl acetate, followed by silica gel chromatography to isolate the product.

Optimization Insights

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Catalyst Loading | <50% at 5 mol% | 10 mol% CuI |

| Ligand | Essential | DMEDA (20 mol%) |

| Solvent Polarity | Critical | DMF > Toluene |

| Reaction Time | Plateau at 24 h | 24 hours |

Yields range from 45–58% , with side products arising from homo-coupling of pyrrole or incomplete iodobenzene conversion.

Acid-Catalyzed Cyclization of Enaminones

This method leverages enaminone intermediates to assemble the pyrrole ring directly on the dimethylaniline scaffold, following strategies reported for related systems.

Synthetic Pathway

Diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate (2) reacts with N,N-dimethyl-p-phenylenediamine in acetic acid under reflux. The enaminone undergoes cyclodehydration, forming the pyrrole ring via intramolecular nucleophilic attack.

Key Reaction Metrics

| Condition | Impact |

|---|---|

| Acid Catalyst | Acetic acid (optimal) |

| Temperature | 80–100°C (prevents decomposition) |

| Reaction Duration | 2–4 hours (monitored by TLC) |

Reported yields for analogous compounds reach 70–85% , though steric hindrance from the dimethyl groups may reduce efficiency.

Nucleophilic Aromatic Substitution

Direct substitution of a leaving group (e.g., nitro or halogen) on pre-functionalized anilines offers a streamlined approach.

Nitro Group Reduction Pathway

4-Nitro-N,N-dimethylaniline is treated with pyrrole under hydrogenation conditions (H₂, Pd/C in ethanol). The nitro group is reduced in situ, enabling nucleophilic aromatic substitution by pyrrole.

Comparative Performance

| Reductant | Yield (%) | Purity (%) |

|---|---|---|

| H₂/Pd/C | 62 | 95 |

| NaBH₄/CuCl₂ | 48 | 88 |

| Fe/NH₄Cl | 35 | 82 |

Pd/C-mediated reduction achieves superior regioselectivity, minimizing over-reduction byproducts.

Methodological Comparison and Industrial Considerations

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Ullmann Coupling | 45–58 | Moderate | High |

| Enaminone Cyclization | 70–85 | High | Moderate |

| Nucleophilic Substitution | 62 | Low | Low |

Enaminone cyclization excels in yield and scalability, making it preferred for industrial applications. Ullmann coupling remains valuable for laboratory-scale diversity-oriented synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrrole ring to a pyrrolidine ring.

Substitution: Electrophilic substitution reactions can occur on the benzene ring or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline

- Structure : Features a fused pyrimidoindazole ring instead of pyrrole.

- Optical Properties : Exhibits a fluorescence quantum yield (ΦF) of 0.068, higher than many pyrrole-containing analogs, attributed to extended π-conjugation in the fused heterocycle .

- Applications: Potential use in fluorescent probes or optoelectronic devices.

N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline

N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline

- Structure : Triazole ring introduces additional nitrogen atoms.

- Synthesis : Achieved in 69–72% yields via copper-catalyzed azide-alkyne cycloaddition, highlighting efficient regioselectivity compared to pyrrole coupling methods .

- Electronic Effects : The electron-deficient triazole may alter charge-transfer properties relative to pyrrole.

Aromatic System Modifications

N,N-Dimethyl-4-(pyren-1-yl)aniline

- Structure : Pyrene substituent provides a polycyclic aromatic hydrocarbon (PAH) system.

- Crystallography: Monoclinic crystal system (P21/c) with C–H···π interactions stabilizing the lattice .

- Applications : Extended conjugation enhances absorption/emission in UV-Vis spectra, suitable for organic semiconductors.

N,N-Dimethyl-4-(2-methyl-1H-inden-3-yl)aniline

- Structure : Indene moiety introduces a bicyclic aromatic system.

- Physical Properties : Yellow solid with molar mass 249.36 g/mol; indene’s planarity may improve crystallinity compared to pyrrole derivatives .

Functional Group Comparisons

N,N-Dimethyl-4-(phenylazo)aniline (Methyl Yellow)

(E)-N,N-Dimethyl-4-(1-(4-nitrophenyl)-3-phenylallyl)aniline

- Structure : Allyl and nitro groups introduce electron-withdrawing effects.

- Synthesis : 72% yield via dehydration reactions; nitro group enhances electrophilicity for further functionalization .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Optical and Electronic Properties

Key Research Findings

- Synthetic Efficiency : Triazole derivatives (69–72% yields) outperform pyrrolidine (19%) and indene analogs (69%) in reaction efficiency, likely due to optimized catalytic systems .

- Optical Performance : Pyrimidoindazole derivatives exhibit superior fluorescence quantum yields (ΦF = 0.068) compared to pyrrole-based compounds, suggesting tailored heterocycles enhance emissive properties .

- Structural Stability : Pyrene-containing analogs demonstrate robust crystallinity via C–H···π interactions, advantageous for material science applications .

Biological Activity

N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline, with the molecular formula C12H14N2, is a substituted aniline derivative characterized by the presence of a pyrrole ring and two methyl groups on the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

Chemical Structure

The structural formula of this compound is depicted below:

This structure includes a pyrrole moiety attached to a dimethylated aniline , contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to its antibacterial effects. The compound's mechanism may involve:

- Enzyme Inhibition : It binds to specific enzymes, modulating their activity.

- Receptor Interaction : It may affect receptor-mediated pathways, influencing cellular responses.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In particular, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against various fungal strains, showing promising results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results indicate the potential utility of this compound in treating fungal infections.

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative treatment option.

Study 2: Antifungal Screening

Another study focused on the antifungal properties of the compound against Candida albicans. The researchers found that this compound inhibited fungal growth significantly at low concentrations. The study highlighted the need for further investigations into the compound's mechanism of action and its potential as a therapeutic agent in antifungal treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.